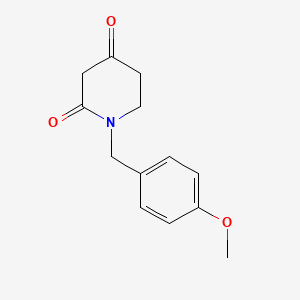

1-(4-Methoxybenzyl)piperidine-2,4-dione

Overview

Description

1-(4-Methoxybenzyl)piperidine-2,4-dione is a chemical compound with the molecular formula C13H17NO2 .

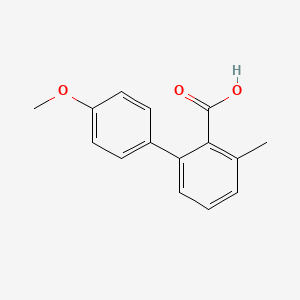

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring substituted at the 1-position with a benzoyl group . The compound has a molecular weight of 233.26 g/mol . The InChI string is InChI=1S/C13H15NO3/c1-17-12-4-2-10 (3-5-12)9-14-7-6-11 (15)8-13 (14)16/h2-5H,6-9H2,1H3 .Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the available resources .Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 233.26 g/mol . The compound has a topological polar surface area of 46.6 Ų and a complexity of 295 .Scientific Research Applications

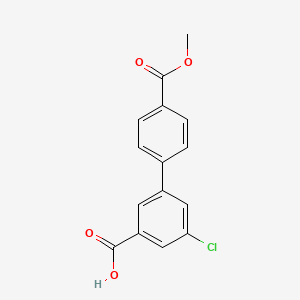

Synthesis and Pharmacological Properties : This compound is part of a broader group of chemicals studied for their cardiotropic activity. For instance, a related compound, 1-(2,4-dimethoxybenzyl)-4{2-[2,4-dimethoxybenzyl)amino]ethyl}piperazin-2,3-dione, demonstrated significant antiarrhythmic activity in various models, indicating the potential therapeutic applications of structurally similar compounds in cardiovascular diseases (Mokrov et al., 2019).

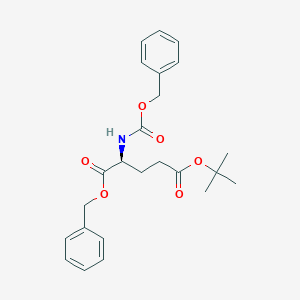

Chemical Structure and Receptor Affinity : The methoxybenzyl group, as seen in 1-(4-Methoxybenzyl)piperidine-2,4-dione, contributes to the high-affinity, selective σ ligand properties of certain compounds. Research into sila-analogues of similar structures has provided insights into their potential for interacting with various central nervous system receptors, offering a basis for developing new therapeutic agents (Tacke et al., 2003).

Regioselective Synthesis : The compound also plays a role in the development of synthetic methodologies, such as the regioselective synthesis of substituted piperidine-2,4-diones. This includes variations with different substitutions, providing a flexible route to a wide range of piperidine-2,4-dione derivatives with potential applications in medicinal chemistry (Marson & Yau, 2015).

Molecular Structure Analysis : Research on similar compounds, including their synthesis, structural analysis, and pharmacological properties, helps in understanding the molecular framework and potential biological activities of this compound derivatives. For example, studies on the solution structures and crystal structures of related piperazine-2,5-diones provide valuable data on their conformational preferences and potential interactions with biological targets (Elix et al., 1986).

Mechanism of Action

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

1-(4-Methoxybenzyl)piperidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can alter the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. Studies have shown that this compound remains stable under controlled conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

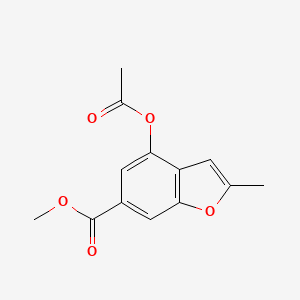

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can influence the activity of coenzymes and cofactors, further modulating metabolic processes.

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-12-4-2-10(3-5-12)9-14-7-6-11(15)8-13(14)16/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBJCFIEUAGKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC(=O)CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676503 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]piperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712353-75-8 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-2,4-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712353-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methoxyphenyl)methyl]piperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)

![5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422180.png)

![3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1422186.png)